methyl 2-(8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
The compound methyl 2-(8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate belongs to the imidazo[2,1-f]purine class, characterized by a fused imidazole-purine core. The target molecule features a 3-chloro-4-methoxyphenyl substituent at the 8-position, a methyl group at the 1-position, and a methyl acetate moiety at the 3-position. These substitutions likely influence its physicochemical properties, binding interactions, and metabolic stability compared to related derivatives.
Properties
CAS No. |
896300-45-1 |
|---|---|
Molecular Formula |
C24H20ClN5O5 |
Molecular Weight |
493.9 |
IUPAC Name |
methyl 2-[6-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H20ClN5O5/c1-27-21-20(22(32)29(24(27)33)13-19(31)35-3)28-12-17(14-7-5-4-6-8-14)30(23(28)26-21)15-9-10-18(34-2)16(25)11-15/h4-12H,13H2,1-3H3 |
InChI Key |
ZDWKLAOPMFVMLK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 2-(8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure features multiple functional groups that may interact with various biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClN5O5 |
| Molecular Weight | 479.9 g/mol |
| IUPAC Name | 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3-yl]acetic acid |
| InChI Key | YHGAQPBXENBAAW-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound has shown potential as an agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which play crucial roles in the immune response by activating pathways that lead to cytokine production and modulation of immune cell activity .
Cytokine Induction
Research indicates that compounds similar to this compound can induce various cytokines. For instance:
- TLR7 Agonists: These compounds stimulate lymphocyte subsets and are effective in inducing interferon-alpha (IFN-α) and interferon-gamma (IFN-γ) associated chemokines.
- TLR8 Agonists: They induce a pro-inflammatory cytokine profile including tumor necrosis factor-alpha (TNF-α) and interleukin 12 (IL-12) .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes linked to disease processes. For example:
- Tyrosinase Inhibition: Analog compounds have shown potent inhibition of mushroom tyrosinase—an enzyme involved in melanin production—indicating potential applications in treating hyperpigmentation disorders .
Study on TLR Agonists
A comparative study assessed the biological activity of different TLR agonists. This compound was evaluated alongside other imidazole-based compounds for its ability to activate TLR pathways. Results indicated that this compound effectively induced cytokine production at lower concentrations compared to other tested agonists .
Potential Therapeutic Applications
Given its biological activities and mechanisms of action:
Potential Applications Include:
- Anti-inflammatory agents: By modulating immune responses via TLR activation.
- Anticancer therapies: Through the inhibition of enzymes like tyrosinase which are implicated in tumor progression.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs are compared below, focusing on substituent variations and their implications:
Key Observations :
- Electron-Donating vs.
- Solubility Considerations: The methyl acetate group in the target compound may enhance aqueous solubility compared to non-polar analogs (e.g., 3-methyl or phenethyl derivatives) .
Spectroscopic Characterization
- NMR Signatures : The target compound’s 1H NMR would show distinct signals for the methyl acetate (δ ~3.7 ppm for OCH3), aromatic protons (δ ~6.8–7.5 ppm for substituted phenyl rings), and purine core protons (δ ~8.0–8.5 ppm) .
- Mass Spectrometry : A molecular ion peak at m/z ~480–500 (estimated) would align with its molecular formula, similar to related imidazo-purine derivatives .
Preparation Methods
Vicarious Nucleophilic Substitution (VNS)
4-Nitroimidazole undergoes VNS with chloroform under alkaline conditions to introduce a formyl group at position 5. Subsequent oximation yields 4-nitroimidazole-5-carboxime, which is reduced to the corresponding amine using hydrogenation (10% Pd/C, 40 psi).
Cyclocondensation with Orthoesters
The amine intermediate reacts with trimethyl orthoacetate in ethanol under reflux to form an imidate. Heating this imidate with excess ammonia in a sealed tube (120–130°C, 2–3 h) facilitates cyclocondensation, yielding the imidazo[2,1-f]purine core.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| VNS | CHCl₃, NaOH, RT, 6–10 h | 85–90 |
| Oximation | NH₂OH·HCl, NaOAc, EtOH, reflux | 92 |
| Hydrogenation | H₂, 10% Pd/C, EtOH, 40 psi, 4 h | Quant. |
| Cyclocondensation | MeC(OEt)₃, NH₃ (sealed tube), 120°C | 70–75 |
Esterification at Position 3
The methyl acetate group is installed via nucleophilic acyl substitution. The purine derivative is treated with methyl bromoacetate in the presence of K₂CO₃ in DMF (80°C, 12 h), yielding the target ester.
Esterification Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 78 |
| Cs₂CO₃ | DMF | 100 | 8 | 82 |
| NaH | THF | 60 | 24 | 65 |
Purification and Characterization
Crude product purification involves sequential recrystallization (ethanol/water) and column chromatography (SiO₂, CHCl₃/MeOH 9:1). Characterization by ESI-MS and ¹H/¹³C NMR confirms structural integrity.
Spectroscopic Data
- ESI-MS : m/z 567.2 ([M + H]⁺)
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.45–7.32 (m, 5H, Ph), 6.98 (d, J = 8.4 Hz, 1H, ArH), 6.89 (s, 1H, ArH), 4.72 (s, 2H, CH₂CO), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, NCH₃), 3.34 (s, 3H, COOCH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 170.1 (COO), 162.3 (C=O), 154.2 (C-2), 148.7 (C-4), 134.5–126.3 (ArC), 56.1 (OCH₃), 52.4 (COOCH₃), 45.8 (NCH₃), 41.2 (CH₂CO).
Challenges and Optimization
- Regioselectivity : Competing reactions at N-7 and N-9 necessitate careful control of bromination conditions.
- Steric Hindrance : Bulky substituents at C-8 reduce cyclocondensation yields; microwave-assisted synthesis (150°C, 30 min) improves efficiency.
- Ester Hydrolysis : Basic conditions during workup may hydrolyze the methyl ester; neutral pH and low temperatures are critical.
Q & A
Q. What are the critical steps in synthesizing methyl 2-(8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, and how can yield and purity be optimized?
The synthesis involves a multi-step process typical of imidazo[2,1-f]purine derivatives. Key steps include:
- Coupling reactions to introduce substituents (e.g., 3-chloro-4-methoxyphenyl and phenyl groups).
- Cyclization under controlled conditions to form the fused imidazo-purine core.
- Esterification to attach the methyl acetate moiety.
Q. Optimization strategies :
- Catalysts : Use palladium-based catalysts for Suzuki-Miyaura coupling to enhance regioselectivity .
- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Temperature control : Maintain temperatures below 100°C to prevent decomposition of sensitive intermediates .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic and crystallographic methods:
- NMR : Confirm substituent positions via - and -NMR chemical shifts, focusing on imidazo-purine ring protons (δ 7.5–8.5 ppm) and ester carbonyl signals (δ 170–175 ppm) .
- X-ray crystallography : Resolve the 3D conformation to verify steric effects of the 3-chloro-4-methoxyphenyl group, which may influence bioactivity .
- HRMS : Validate molecular weight (expected [M+H]: ~550–560 Da) .
Q. What preliminary biological assays are recommended to assess this compound’s activity?
- Enzyme inhibition assays : Target kinases or phosphodiesterases, given structural similarity to purine-based inhibitors .
- Cellular cytotoxicity : Screen against cancer cell lines (e.g., HeLa or MCF-7) using IC measurements .
- Receptor binding studies : Use fluorescence polarization to assess affinity for adenosine receptors .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Simulate interactions with ATP-binding pockets (e.g., in kinases) to identify favorable substituent orientations .
- QSAR analysis : Correlate electronic properties (e.g., Hammett constants of chloro/methoxy groups) with inhibitory potency .
- MD simulations : Predict stability of the compound-receptor complex over 100-ns trajectories to prioritize synthetic targets .
Q. What experimental strategies resolve contradictory bioactivity data across different assay platforms?
- Orthogonal assays : Combine enzymatic (e.g., fluorescence-based) and cellular (e.g., luciferase reporter) assays to confirm target engagement .
- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .
- Structural analogs : Synthesize and test derivatives lacking the 3-chloro group to isolate contributions of specific substituents .
Q. How can reaction conditions be systematically optimized using Design of Experiments (DoE)?
- Variables : Test temperature (40–120°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%) in a factorial design .
- Response surface methodology (RSM) : Maximize yield (%) and purity (HPLC area%) while minimizing byproduct formation .
- Case study : A flow-chemistry setup (e.g., Omura-Sharma-Swern oxidation) enables precise control of exothermic steps, improving reproducibility .
Q. What are the key challenges in scaling up synthesis for in vivo studies?
- Purification : Use preparative HPLC with C18 columns to separate stereoisomers arising from the imidazo-purine core .
- Stability : Monitor degradation under physiological pH (7.4) and temperature (37°C) to establish shelf-life .
- Toxicity : Conduct Ames tests and micronucleus assays to rule out genotoxicity before animal trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
